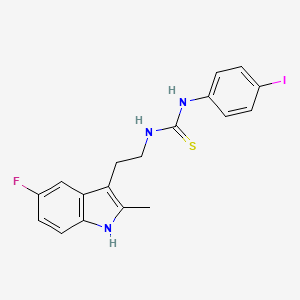

1-(2-(5-fluoro-2-methyl-1H-indol-3-yl)ethyl)-3-(4-iodophenyl)thiourea

Description

Properties

IUPAC Name |

1-[2-(5-fluoro-2-methyl-1H-indol-3-yl)ethyl]-3-(4-iodophenyl)thiourea | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H17FIN3S/c1-11-15(16-10-12(19)2-7-17(16)22-11)8-9-21-18(24)23-14-5-3-13(20)4-6-14/h2-7,10,22H,8-9H2,1H3,(H2,21,23,24) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CIYFGQHHVVEZCS-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C2=C(N1)C=CC(=C2)F)CCNC(=S)NC3=CC=C(C=C3)I | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H17FIN3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

453.3 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(2-(5-fluoro-2-methyl-1H-indol-3-yl)ethyl)-3-(4-iodophenyl)thiourea typically involves the reaction of 5-fluoro-2-methyl-1H-indole with an appropriate ethylating agent to form the intermediate 2-(5-fluoro-2-methyl-1H-indol-3-yl)ethylamine. This intermediate is then reacted with 4-iodophenyl isothiocyanate under suitable conditions to yield the final thiourea compound.

Industrial Production Methods

Industrial production methods for such compounds often involve optimization of reaction conditions to maximize yield and purity. This may include the use of catalysts, controlled temperature, and pressure conditions, as well as purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Cyclization Reactions

Thioureas are prone to heterocyclization under basic or acidic conditions. For this compound:

- Base-catalyzed cyclization with α-halocarbonyl compounds (e.g., α-bromoacetone) forms thiazolidene-2-imine derivatives (Scheme 1) .

- Reaction with dimethyl acetylenedicarboxylate (DMAD) in methanol yields methyl [4-oxo-2-(substituted benzoylimino)thiazolidin-5-ylidene]acetates .

Example Conditions

| Substrate | Reagent/Conditions | Product | Yield | Source |

|---|---|---|---|---|

| Thiourea derivative | α-Bromoacetone, KOH, aqueous medium | Thiazol-2-imine | 85% | |

| Thiourea derivative | DMAD, MeOH, RT | Thiazolidin-5-ylidene acetate | 78% |

Nucleophilic Substitution at the Iodophenyl Group

The 4-iodophenyl group participates in cross-coupling reactions :

- Suzuki–Miyaura coupling with arylboronic acids under Pd catalysis yields biaryl derivatives (Table 2) .

Example Reaction

| Substrate | Reagents/Conditions | Product | Yield | Source |

|---|---|---|---|---|

| 4-Iodophenyl thiourea | 4-Methoxyphenylboronic acid, Pd(OAc)₂, K₂CO₃, THF/H₂O | Biaryl thiourea | 91% |

Electrophilic Substitution on the Indole Moiety

The 5-fluoro-2-methylindole group undergoes:

- Electrophilic substitution at C-5 (activated by fluorine) .

- Methyl group-directed reactions , such as formylation or halogenation at C-3 .

Thione–Thiol Tautomerism

The thiourea group exhibits tautomerism (thione ⇌ thiol) in solution (Scheme 2) :

- Stabilized by intramolecular hydrogen bonding (N–H···S or S–H···N) .

- Confirmed via FTIR (ν(S–H) at ~2438 cm⁻¹) .

Biological Interactions

While not a reaction, the compound’s thiourea core inhibits enzymes (e.g., glutaminyl cyclase) via chelation with metal ions (e.g., Zn²⁺) .

Stability and Degradation

Scientific Research Applications

Anticancer Activity

Research indicates that compounds with indole and thiourea functionalities exhibit significant anticancer properties. The indole structure is known for its role in modulating biological pathways involved in cancer progression. Studies have shown that derivatives of indole can inhibit tumor growth and induce apoptosis in cancer cells. Specifically, the incorporation of fluorine and iodine atoms enhances the biological activity and selectivity of these compounds against various cancer cell lines .

Neuroprotective Effects

The compound's potential neuroprotective effects are linked to its ability to modulate neuroinflammatory pathways. Indole derivatives have been studied for their role in reducing oxidative stress and inflammation, which are critical factors in neurodegenerative diseases such as Alzheimer's and Parkinson's disease. The thiourea group may also contribute to these protective effects by acting as a free radical scavenger .

Antimicrobial Properties

Thioureas have been recognized for their antimicrobial properties, making this compound a candidate for further investigation in treating bacterial infections. Preliminary studies suggest that modifications to the thiourea moiety can enhance antibacterial activity against resistant strains .

Case Studies

Mechanism of Action

The mechanism of action of 1-(2-(5-fluoro-2-methyl-1H-indol-3-yl)ethyl)-3-(4-iodophenyl)thiourea would depend on its specific biological target. Generally, thioureas can interact with enzymes or receptors, inhibiting their activity or modulating their function. The molecular targets and pathways involved would need to be identified through experimental studies.

Comparison with Similar Compounds

Comparison with Structural Analogs

Substituent Effects on the Aromatic Rings

Indole Modifications

- Compound 17 () : 1-(2-(1H-Indol-3-yl)ethyl)-3-(4-fluorophenyl)thiourea lacks the 5-fluoro and 2-methyl substituents on the indole. The absence of these groups likely reduces its lipophilicity and binding affinity compared to the target compound.

- Compound 5g (): 1-(1-(3-Fluorobenzoyl)-1H-indol-5-yl)-3-(4-nitrophenyl)thiourea includes a fluorobenzoyl group on the indole nitrogen.

Phenyl Ring Modifications

- 4-Iodophenyl vs. Halogenated Phenyls: Compound 88 (): 1-(4-Iodophenyl)-3-(4-chloro-3-nitrophenyl)thiourea demonstrated potent antitubercular activity (MIC: 2–8 µg/mL) against multidrug-resistant Mycobacterium tuberculosis. The iodine atom’s bulkiness may enhance hydrophobic interactions in bacterial targets, a property shared with the target compound’s 4-iodophenyl group . Compound 17 (): The 4-fluorophenyl analog showed moderate antibacterial activity, but the smaller fluorine atom likely limits steric interactions compared to iodine . Antibacterial Thioureas (): Derivatives with 3,4-dichlorophenyl groups exhibited superior antibacterial activity, suggesting electron-withdrawing substituents like Cl or NO₂ enhance potency. The target compound’s iodine may offer similar effects but with distinct pharmacokinetic properties .

Antimicrobial and Antitubercular Activity

- The 4-iodophenyl group in the target compound aligns structurally with antitubercular thioureas (e.g., compound 88 in ), which suppress M. tuberculosis growth at low MIC values.

Enzyme Inhibition Potential

- MAO-B Inhibitors () : Analogs with fluorobenzoyl-indole moieties (e.g., 5b–5g) were designed as MAO-B inhibitors. The target compound’s 5-fluoro-2-methylindole group may similarly interact with enzyme active sites, though its lack of a benzoyl group could reduce potency .

- HIV-1 RT Inhibition () : A related compound, 1-(4-fluorophenyl)-3-[2-(1H-indol-3-yl)ethyl]thiourea, inhibited HIV-1 RT (EC₅₀: 5.45 µg/mL) via hydrogen bonding and π-π stacking. The target compound’s 4-iodophenyl group might enhance hydrophobic binding but could reduce solubility .

Data Table: Key Structural and Functional Comparisons

Biological Activity

1-(2-(5-fluoro-2-methyl-1H-indol-3-yl)ethyl)-3-(4-iodophenyl)thiourea is a compound of significant interest due to its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article reviews the biological activities associated with this compound, including its mechanisms of action, efficacy against various biological targets, and its therapeutic potential.

Chemical Structure and Properties

The compound can be represented by the following structural formula:

Key Characteristics:

- Molecular Weight: 436.522 g/mol

- Functional Groups: Thiourea, indole, and aromatic rings

Anticancer Activity

Research indicates that thiourea derivatives, including this compound, exhibit promising anticancer properties. Studies have shown that the compound can inhibit the growth of various cancer cell lines. For instance, derivatives of thiourea have demonstrated IC50 values ranging from 1.29 µM to 14 µM against multiple cancer types, including breast and prostate cancers .

Table 1: Anticancer Activity of Thiourea Derivatives

| Compound | Cancer Type | IC50 (µM) |

|---|---|---|

| 1 | Breast | 1.50 |

| 2 | Prostate | 3.00 |

| 3 | Pancreatic | 7.00 |

| 4 | Lung | <20 |

Tyrosinase Inhibition

The compound has been evaluated for its ability to inhibit tyrosinase, an enzyme critical in melanin production. In a recent study, it was found to have an IC50 value of 5.9 ± 2.47 µM, outperforming traditional inhibitors like kojic acid (IC50 = 16.4 ± 3.53 µM) . This suggests its potential use in cosmetic applications for skin whitening.

Table 2: Tyrosinase Inhibition Comparison

| Compound | IC50 (µM) |

|---|---|

| This compound | 5.9 |

| Kojic Acid | 16.4 |

Antimicrobial Activity

Thiourea derivatives are known for their antimicrobial properties. The compound has shown effectiveness against various bacterial strains and fungi, indicating its potential as an antimicrobial agent .

Table 3: Antimicrobial Efficacy

| Pathogen | Activity |

|---|---|

| Staphylococcus aureus | Effective |

| Escherichia coli | Moderate |

| Candida albicans | Effective |

The mechanisms through which this compound exerts its biological effects include:

- Inhibition of Enzymatic Activity: By binding to active sites on enzymes such as tyrosinase.

- Induction of Apoptosis: Certain studies indicate that thiourea derivatives can trigger programmed cell death in cancer cells.

- Antioxidant Properties: Some derivatives exhibit free radical scavenging activity, contributing to their anticancer effects .

Case Studies

- Study on Anticancer Effects: A study published in Journal of Medicinal Chemistry demonstrated that a series of thiourea derivatives significantly inhibited the proliferation of MCF-7 breast cancer cells with low micromolar IC50 values, indicating strong therapeutic potential .

- Tyrosinase Inhibition Study: Another investigation revealed that modifications in the indole group of thiourea compounds could enhance their inhibitory effects on tyrosinase, suggesting a structure-activity relationship that could guide future drug design .

Q & A

Q. Basic

- NMR : ¹H/¹³C NMR identifies indole NH (~10 ppm), thiourea NH (~8 ppm), and aromatic protons .

- Mass Spectrometry (MS) : High-resolution MS (HRMS) confirms molecular weight (453.32 g/mol) and isotopic pattern (iodine presence) .

- HPLC : Purity >95% using a C18 column with acetonitrile/water gradient .

How does the indole moiety influence the compound’s interaction with biological targets?

Advanced

The indole core enhances:

- Hydrophobic interactions : Binds to enzyme pockets (e.g., cytochrome P450) .

- π-Stacking : Stabilizes interactions with aromatic residues in target proteins .

Structure-Activity Relationship (SAR) Insights :

| Substituent | Effect on Activity | Reference |

|---|---|---|

| 5-Fluoro | Increases metabolic stability | |

| 2-Methyl | Enhances membrane permeability | |

| 4-Iodophenyl | Improves target selectivity via halogen bonding |

What strategies optimize the compound’s stability in physiological conditions?

Q. Advanced

- Prodrug design : Mask the thiourea group with acetyl/prodrug linkages to prevent hydrolysis .

- Formulation : Use liposomal encapsulation or cyclodextrin complexes to enhance solubility and reduce degradation .

- pH adjustment : Buffer solutions (pH 6–7) minimize thiourea oxidation .

How can in silico methods predict binding modes and off-target effects?

Q. Advanced

- Molecular docking : Use AutoDock Vina to model interactions with kinases or antioxidant enzymes (e.g., glutathione peroxidase) .

- MD simulations : GROMACS simulations (100 ns) assess binding stability under physiological conditions .

- ADMET prediction : SwissADME evaluates pharmacokinetic risks (e.g., CYP450 inhibition) .

What are the primary biological targets of this compound in medicinal chemistry research?

Q. Basic

- Antimicrobial targets : Bacterial DNA gyrase and fungal lanosterol demethylase .

- Antioxidant targets : Scavenges ROS via thiourea’s redox-active sulfur .

- Cancer targets : Induces apoptosis via Bcl-2/Bax pathway modulation .

How do reaction conditions impact yield during scale-up synthesis?

Q. Advanced

- Continuous flow systems : Reduce batch variability and improve heat dissipation .

- Catalyst optimization : Use Pd/C or Ni catalysts for Suzuki couplings (if aryl halides are intermediates) .

- Process analytical technology (PAT) : In-line FTIR monitors reaction progress in real time .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.